(3-Ethynyl-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester
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Overview
Description
(3-Ethynyl-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester: is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains an ethynyl group, a trifluoromethyl group, and a carbamic acid ester, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynyl-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-ethynyl-5-trifluoromethylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Ethynyl-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated carbamates.
Scientific Research Applications
Chemistry: In chemistry, (3-Ethynyl-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features can be exploited to design molecules that interact with specific biological targets.
Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a promising scaffold for drug development.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-Ethynyl-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The carbamic acid ester moiety can undergo hydrolysis to release active intermediates that further modulate biological pathways.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, (3-Ethynyl-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical transformations. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
tert-butyl N-[3-ethynyl-5-(trifluoromethyl)phenyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-6-10-7-11(15(16,17)18)9-12(8-10)19(5)13(20)21-14(2,3)4/h1,7-9H,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHCTUUDZPPOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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